2-Methyl-4-(pyrrolidin-2-yl)pyrimidine

Lipophilicity Physicochemical Properties Drug Design

Researchers face SAR dead ends when generic pyrimidine analogs fail to recapitulate target engagement. Even minor positional isomerism (e.g., 2- vs. 4-pyrrolidine attachment) can abolish kinase binding. 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine resolves this through its strictly defined 2-methyl-4-pyrrolidin-2-yl pharmacophore, providing a stereocenter for enantioselective synthesis and a privileged vector for ATP-binding pocket optimization. - Enantioselective synthesis: Single stereocenter on the pyrrolidine ring enables chiral pool strategies. - Predictive ADME: LogP 1.21, TPSA 37.81 Ų, and one rotatable bond suggest favorable oral bioavailability and CNS penetration. - Supply assurance: Available from multiple certified suppliers with ≥98% purity; ships under controlled temperature (2-8°C storage, ambient transit).

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1063734-73-5
Cat. No. B1509952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(pyrrolidin-2-yl)pyrimidine
CAS1063734-73-5
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2CCCN2
InChIInChI=1S/C9H13N3/c1-7-10-6-4-9(12-7)8-3-2-5-11-8/h4,6,8,11H,2-3,5H2,1H3
InChIKeyVSUSTXVUWOJMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine (CAS 1063734-73-5): Structural Overview and Procurement Context


2-Methyl-4-(pyrrolidin-2-yl)pyrimidine (CAS 1063734-73-5) is a heterocyclic small molecule with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It features a pyrimidine core substituted with a methyl group at the 2-position and a pyrrolidin-2-yl group at the 4-position . This compound serves as a chiral building block in medicinal chemistry and organic synthesis, with the pyrrolidine ring providing a stereocenter that can be exploited for enantioselective synthesis .

Why Generic Substitution Fails: The Critical Role of the 2-Methyl and Pyrrolidin-2-yl Moieties in 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine


In medicinal chemistry, the precise substitution pattern on the pyrimidine ring dictates molecular recognition, physicochemical properties, and downstream biological activity. Subtle changes, such as relocating the pyrrolidine attachment from the 2- to the 4-position or altering the methyl substitution, can profoundly impact target binding, selectivity, and metabolic stability [1]. Consequently, compounds like 4-(pyrrolidin-2-yl)pyrimidine (CAS 108831-49-8) or 2-methyl-4-(pyrrolidin-1-yl)pyrimidine (CAS 1851947-72-2) cannot be considered interchangeable with 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine in structure-activity relationship (SAR) studies or lead optimization campaigns [2]. The specific arrangement of the 2-methyl and 4-pyrrolidin-2-yl groups creates a unique three-dimensional pharmacophore that is not replicated by close analogs.

Quantitative Differentiation of 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine from Structural Analogs


Enhanced Lipophilicity (LogP) Relative to Unsubstituted Analog

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine exhibits a higher calculated LogP (1.21) compared to the unsubstituted analog 4-(pyrrolidin-2-yl)pyrimidine (LogP ~0.96) . This difference arises from the presence of the 2-methyl group, which increases hydrophobicity and can influence membrane permeability and oral bioavailability [1].

Lipophilicity Physicochemical Properties Drug Design

Reduced Topological Polar Surface Area (TPSA) Versus Alternative Pyrrolidine Substitution

The topological polar surface area (TPSA) of 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine is 37.81 Ų . This value is lower than that of the regioisomeric analog 2-methyl-4-(pyrrolidin-1-yl)pyrimidine, which has a reported TPSA of approximately 69.92 Ų [1]. The difference stems from the attachment point of the pyrrolidine ring; the pyrrolidin-2-yl group presents a less polar surface compared to the pyrrolidin-1-yl group, potentially enhancing passive permeability and blood-brain barrier penetration [2].

Polar Surface Area Drug-Likeness ADME

Distinct Hydrogen Bond Donor/Acceptor Profile for Targeted Interactions

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine possesses one hydrogen bond donor and three acceptors . In contrast, the analog 4-(pyrrolidin-2-yl)pyrimidine has a different profile (0 donors, 2 acceptors) , and 2-methyl-4-(pyrrolidin-1-yl)pyrimidine has 0 donors and 3 acceptors . The presence of a single donor from the pyrrolidine NH group in the target compound enables specific, directional hydrogen bonding interactions that are absent in the comparators, which can be crucial for achieving high binding affinity and selectivity for certain biological targets [1].

Hydrogen Bonding Molecular Recognition SAR

Reduced Rotatable Bond Count for Enhanced Conformational Rigidity

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine has only one rotatable bond , compared to the analog 2-methyl-4-(pyrrolidin-1-yl)pyrimidine, which has a higher number (≥2) . This reduced flexibility can lead to improved ligand efficiency and binding affinity by minimizing the entropic penalty upon target binding [1].

Conformational Rigidity Ligand Efficiency Drug Design

High-Value Research and Industrial Applications for 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine


Chiral Building Block for Enantioselective Synthesis

The pyrrolidin-2-yl substituent introduces a stereocenter, making 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals . Its specific substitution pattern allows for selective functionalization at multiple positions, enabling the construction of diverse libraries of chiral pyrimidine derivatives [1].

Scaffold for CNS-Penetrant Drug Discovery

With a favorable LogP of 1.21, a TPSA of 37.81 Ų, and a low rotatable bond count, this compound exhibits physicochemical properties predictive of good oral bioavailability and potential CNS penetration . It serves as an attractive core scaffold for medicinal chemistry programs targeting neurological disorders, where brain exposure is critical.

Precursor for Kinase Inhibitor Development

Pyrimidine derivatives, particularly those containing pyrrolidine moieties, are well-established scaffolds in kinase inhibitor research [2]. The specific substitution pattern of 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine offers a unique vector for optimizing interactions within the ATP-binding pocket of kinases, potentially leading to inhibitors with improved selectivity profiles [3].

Intermediate for Acetyl-CoA Carboxylase (ACC) Inhibitors

Patents from Boehringer Ingelheim describe pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC), a target for metabolic diseases [4]. 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine may serve as a key intermediate in the synthesis of such ACC inhibitors, leveraging its pyrrolidine-pyrimidine core.

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